molecular formula C32H38N4O4 B10894891 Benzene-1,4-diylbis{[4-(2-ethoxyphenyl)piperazin-1-yl]methanone}

Benzene-1,4-diylbis{[4-(2-ethoxyphenyl)piperazin-1-yl]methanone}

Cat. No.: B10894891
M. Wt: 542.7 g/mol
InChI Key: OCNDHICWPQVTTL-UHFFFAOYSA-N
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Description

4-(2-ETHOXYPHENYL)PIPERAZINOPIPERAZINO]CARBONYL}PHENYL)METHANONE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ETHOXYPHENYL)PIPERAZINOPIPERAZINO]CARBONYL}PHENYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Industrial Production Methods

In an industrial setting, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-(2-ETHOXYPHENYL)PIPERAZINOPIPERAZINO]CARBONYL}PHENYL)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-ETHOXYPHENYL)PIPERAZINOPIPERAZINO]CARBONYL}PHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biology, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its piperazine moiety is known to enhance the binding affinity and selectivity of ligands for specific biological targets .

Medicine

In medicine, 4-(2-ETHOXYPHENYL)PIPERAZINOPIPERAZINO]CARBONYL}PHENYL)METHANONE is investigated for its potential therapeutic applications. Piperazine derivatives are commonly found in drugs used to treat conditions such as cardiac hypertrophy, congestive heart failure, and hypertension .

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-ETHOXYPHENYL)PIPERAZINOPIPERAZINO]CARBONYL}PHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, including changes in enzyme activity, receptor signaling, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-ETHOXYPHENYL)PIPERAZINOPIPERAZINO]CARBONYL}PHENYL)METHANONE apart is its unique combination of the piperazine moiety with the ethoxyphenyl and carbonyl groups. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C32H38N4O4

Molecular Weight

542.7 g/mol

IUPAC Name

[4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]phenyl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C32H38N4O4/c1-3-39-29-11-7-5-9-27(29)33-17-21-35(22-18-33)31(37)25-13-15-26(16-14-25)32(38)36-23-19-34(20-24-36)28-10-6-8-12-30(28)40-4-2/h5-16H,3-4,17-24H2,1-2H3

InChI Key

OCNDHICWPQVTTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5OCC

Origin of Product

United States

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